2-(Ethylamino)cyclopentan-1-ol hydrochloride
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Overview
Description
2-(Ethylamino)cyclopentan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes a cyclopentane ring substituted with an ethylamino group and a hydroxyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)cyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with ethylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.
Scientific Research Applications
2-(Ethylamino)cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
2-(Ethylamino)cyclopentan-1-ol hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride: Similar structure but with an aminoethyl group instead of an ethylamino group.
Cyclopentanone derivatives: Compounds with similar cyclopentane ring structures but different substituents.
N-substituted cyclopentan-1-ol derivatives: Compounds with various N-substituents on the cyclopentan-1-ol scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2-(ethylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-8-6-4-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H |
InChI Key |
XKQJJTZDPHPCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCC1O.Cl |
Origin of Product |
United States |
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